tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1393524-03-2
VCID: VC6531005
InChI: InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CO)C(F)(F)F
Molecular Formula: C8H14F3NO3
Molecular Weight: 229.199

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

CAS No.: 1393524-03-2

Cat. No.: VC6531005

Molecular Formula: C8H14F3NO3

Molecular Weight: 229.199

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate - 1393524-03-2

Specification

CAS No. 1393524-03-2
Molecular Formula C8H14F3NO3
Molecular Weight 229.199
IUPAC Name tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1
Standard InChI Key RTJICTSWXPIQIQ-RXMQYKEDSA-N
SMILES CC(C)(C)OC(=O)NC(CO)C(F)(F)F

Introduction

Chemical Identification and Structural Features

Molecular Identity

The compound is systematically named tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate, as per IUPAC nomenclature . Key identifiers include:

PropertyValue
CAS Registry Number1393524-03-2
Molecular FormulaC₈H₁₄F₃NO₃
Molecular Weight229.199 g/mol
SMILESCC(C)(C)OC(=O)NC(CO)C(F)(F)F
InChIKeyRTJICTSWXPIQIQ-RXMQYKEDSA-N
European Community (EC) Number867-262-3

The SMILES notation highlights the tert-butyl group (CC(C)(C)), carbamate linkage (OC(=O)N), and chiral center bearing hydroxymethyl (CO) and trifluoromethyl (C(F)(F)F) groups. The (R)-configuration at the second carbon is critical for its stereospecific interactions in synthetic pathways.

Stereochemical and Structural Analysis

The compound’s 3D conformation reveals intramolecular hydrogen bonding between the hydroxyl (-OH) and carbamate carbonyl groups, stabilizing its structure . The trifluoromethyl group induces electron-withdrawing effects, enhancing the carbamate’s electrophilicity. X-ray crystallography of analogous compounds confirms that such substituents influence packing efficiency and melting points.

Synthesis and Preparation

Challenges and Optimization

  • Stereochemical Control: Achieving high enantiomeric purity requires chiral catalysts or resolutions, as racemization may occur during protection.

  • Solubility Issues: The compound’s solubility in common solvents (e.g., water, ethanol) remains uncharacterized, necessitating empirical optimization.

Physicochemical Properties

Thermal and Spectral Characteristics

Though experimental data on melting/boiling points are unavailable, the compound’s tert-butyl group likely confers thermal stability, with decomposition temperatures exceeding 150°C. Infrared (IR) spectroscopy would show peaks for:

  • N-H stretch (~3350 cm⁻¹),

  • C=O stretch (~1700 cm⁻¹),

  • C-F stretches (1100–1250 cm⁻¹) .

Solubility and LogP

Applications in Research

Pharmaceutical Intermediate

The Boc group is widely used to protect amines in peptide synthesis. This compound’s fluorine atoms improve metabolic stability, making it a candidate for protease inhibitor precursors or fluorinated drug analogs. For instance, trifluoromethyl groups in antiviral drugs enhance binding to hydrophobic enzyme pockets.

Agrochemistry

Fluorinated carbamates are explored as herbicides and fungicides. The compound’s chiral center could enable enantioselective interactions with plant enzymes, improving efficacy and reducing environmental persistence .

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